(3-Methyl-1,2-oxazol-5-yl)methanethiol
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Overview
Description
(3-Methyl-1,2-oxazol-5-yl)methanethiol is a heterocyclic compound featuring a five-membered ring with oxygen and nitrogen atoms at positions 1 and 2, respectively. The compound also contains a thiol group attached to a methylene bridge at position 5. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2-oxazol-5-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-2-nitropropene with thiourea, followed by cyclization to form the oxazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1,2-oxazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: The methylene bridge allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
(3-Methyl-1,2-oxazol-5-yl)methanethiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Methyl-1,2-oxazol-5-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The oxazole ring may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxy-1,2-oxazol-5-yl)methanethiol
- (5-Methyl-1,2-oxazol-3-yl)methanethiol
Uniqueness
(3-Methyl-1,2-oxazol-5-yl)methanethiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-2-5(3-8)7-6-4/h2,8H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPLGBRVVMPZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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